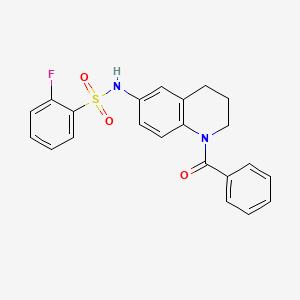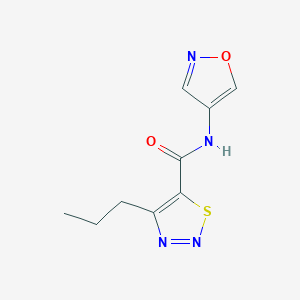
2-Chloro-3-iodo-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-iodo-4,6-dimethylpyridine is a versatile chemical compound with the molecular formula C7H7ClIN. It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. This compound is used in various scientific research areas due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,6-dimethylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-iodo-4,6-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions, forming carbon-carbon bonds with different aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions. The reactions are performed under inert atmosphere conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the chlorine or iodine atoms.
Coupling Reactions: Products are typically biaryl or diaryl compounds, depending on the nature of the coupling partners.
科学的研究の応用
2-Chloro-3-iodo-4,6-dimethylpyridine is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Agrochemicals: The compound is used in the synthesis of agrochemical products, including pesticides and herbicides.
作用機序
The mechanism of action of 2-Chloro-3-iodo-4,6-dimethylpyridine in chemical reactions is primarily due to the presence of reactive halogen atoms and methyl groups. These functional groups facilitate various chemical transformations, including nucleophilic substitution and coupling reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring, which can activate or deactivate certain positions for chemical reactions .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Chloro-3-cyano-4,6-dimethylpyridine: Contains a cyano group instead of iodine, leading to different reactivity and applications.
2-Chloro-4-iodo-6-methylpyridine: Similar structure but with different substitution patterns, affecting its chemical behavior
Uniqueness
2-Chloro-3-iodo-4,6-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and makes the compound valuable in various synthetic applications.
特性
IUPAC Name |
2-chloro-3-iodo-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRVPHDVDYDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)


![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)


![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2867588.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![2-(Cyclopentylsulfanyl)-1-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2867593.png)
